4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)-
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Overview
Description
4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- is a complex organic compound characterized by its unique structure, which includes a piperidinol ring substituted with a naphthalenyl and pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthalenyl-3-pyridazine with piperidinol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Naphthalenyl)-1-(phenylmethyl)-4-piperidinol
- 1-(1-Methylethyl)-4-(1-naphthalenyl)-4-piperidinol
- 4-Piperidinol, 1-methyl-4-(1-naphthalenyl)-
Uniqueness
4-Piperidinol, 1-(6-(1-naphthalenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
93182-17-3 |
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Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(6-naphthalen-1-ylpyridazin-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C19H19N3O/c23-15-10-12-22(13-11-15)19-9-8-18(20-21-19)17-7-3-5-14-4-1-2-6-16(14)17/h1-9,15,23H,10-13H2 |
InChI Key |
JOQTXNLDECSXII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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